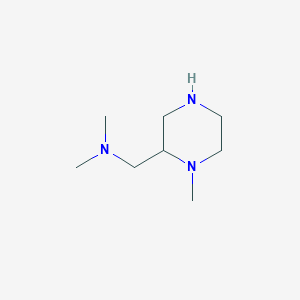
2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4,4-dimethyl-2-imidazolidinethione is a heterocyclic compound that belongs to the class of imidazolidinethiones This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and two methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazolidinethione ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
1-Phenyl-4,4-dimethyl-2-imidazolidinethione has found applications in various scientific research fields:
作用機序
The mechanism of action of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The sulfur atom in the imidazolidinethione ring can also participate in redox reactions, contributing to its biological activity .
類似化合物との比較
2-Imidazolidinethione: A related compound with similar structural features but lacking the phenyl and methyl groups.
4,4-Dimethyl-2-imidazolidinethione: Similar to 1-Phenyl-4,4-dimethyl-2-imidazolidinethione but without the phenyl group.
Uniqueness: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione is unique due to the presence of both phenyl and methyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazolidinethiones and contributes to its diverse applications in research and industry .
特性
CAS番号 |
32595-29-2 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
4,4-dimethyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChIキー |
VSWFMNJNVGGNJK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=S)N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



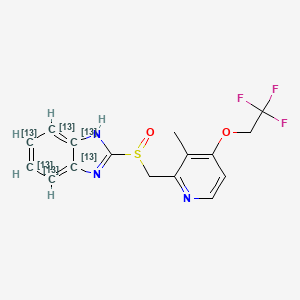
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

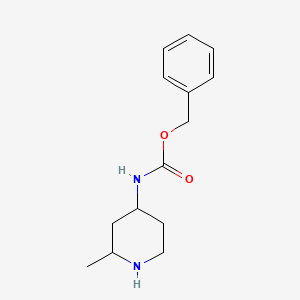
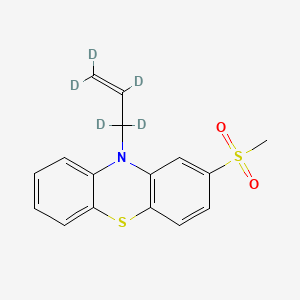

![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
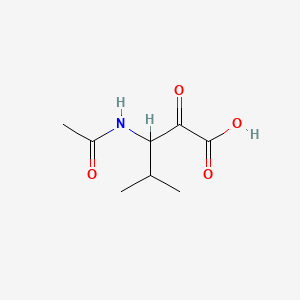
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
